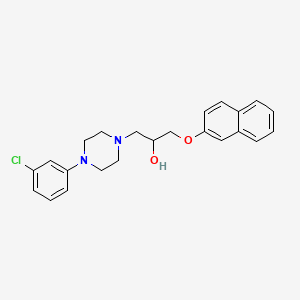

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol

Description

This compound features a piperazine core substituted with a 3-chlorophenyl group and a propan-2-ol backbone linked to a naphthalen-2-yloxy moiety. Such structural motifs are common in ligands targeting serotonin (5-HT) and dopamine receptors, where the 3-chlorophenylpiperazine group is critical for receptor binding .

Properties

IUPAC Name |

1-[4-(3-chlorophenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O2/c24-20-6-3-7-21(15-20)26-12-10-25(11-13-26)16-22(27)17-28-23-9-8-18-4-1-2-5-19(18)14-23/h1-9,14-15,22,27H,10-13,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBHQBZFBLILCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC3=CC=CC=C3C=C2)O)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol typically involves multiple steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with dihaloalkanes under basic conditions.

Substitution with Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base to introduce the chlorophenyl group.

Attachment of Naphthalen-2-yloxy Group: The final step involves the reaction of the intermediate with naphthalen-2-ol in the presence of a suitable base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of the corresponding alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Modifications and Their Implications

Structural analogs differ primarily in:

Piperazine substituents (e.g., 3-chlorophenyl vs. other aryl groups).

Propan-2-ol backbone modifications (e.g., dimerization, triazole substitution).

Aryloxy/naphthyloxy groups (size, electron-withdrawing/donating substituents).

Table 1: Structural and Physicochemical Comparison

Receptor Binding and Selectivity

- 3-Chlorophenylpiperazine moiety: Critical for 5-HT₁A and dopamine D₂/D₃ receptor affinity. Replacement with non-halogenated aryl groups (e.g., phenyl) reduces binding potency .

- Naphthalen-2-yloxy group: Compared to smaller substituents (e.g., 4-fluorophenoxy in ), this group increases lipophilicity (logP ~3.5 vs.

- Dimeric analogs () may exhibit dual receptor modulation but face challenges in pharmacokinetics due to higher molecular weight .

Biological Activity

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(naphthalen-2-yloxy)propan-2-ol is a complex organic compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a piperazine ring, a 3-chlorophenyl group, and a naphthalen-2-yloxy moiety, which contribute to its interaction with various biological targets.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This compound primarily acts as a serotonergic antagonist , specifically targeting the 5-HT1D receptor . By blocking this receptor, it inhibits the action of serotonin, which can modulate mood and anxiety levels. Additionally, it exhibits binding affinity for dopamine receptors, influencing neurotransmitter release and signal transduction pathways, which may have implications for treating psychiatric disorders.

Inhibition of Nucleoside Transporters

One of the notable biological activities of this compound is its role in inhibiting Equilibrative Nucleoside Transporters (ENTs) . This inhibition affects nucleoside transport pathways essential for nucleotide synthesis and adenosine function regulation. The potential therapeutic applications include conditions related to nucleoside dysregulation, such as certain cancers and cardiovascular diseases.

Antidepressant Properties

Due to its action on serotonin receptors, the compound is being investigated for potential antidepressant properties. Studies suggest that compounds with similar structures can alleviate symptoms of depression by modulating serotonergic pathways .

Case Studies and Experimental Data

Several studies have explored the pharmacological profile of this compound:

- Serotonin Receptor Interaction : Research indicates that the compound shows high selectivity for the 5-HT1D receptor over other serotonin subtypes, making it a candidate for further development in treating mood disorders.

- Nucleoside Transport Inhibition : In vitro studies demonstrated that this compound effectively inhibits ENTs, suggesting its role in modulating nucleoside levels in various tissues, which could be beneficial in conditions like ischemia or cancer.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Implications |

|---|---|---|

| Serotonin Receptor Antagonism | Blocks 5-HT1D receptors | Potential treatment for depression and anxiety |

| Nucleoside Transport Inhibition | Inhibits ENTs | May aid in treating nucleoside dysregulation |

| Dopamine Receptor Interaction | Modulates neurotransmitter release | Possible applications in neuropharmacology |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.